molecular formula C24H31NO8S2 B3147110 tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate CAS No. 61478-27-1

tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3147110
CAS No.: 61478-27-1
M. Wt: 525.6 g/mol
InChI Key: MCIYOWPKJANFDO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, a tosyloxy (p-toluenesulfonyloxy) substituent at position 4, and a tosyloxymethyl group at position 2.

Properties

IUPAC Name

tert-butyl 4-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIYOWPKJANFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction
Tert-butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data related to its biological activity, particularly in the context of anticancer properties and enzyme inhibition.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C17H25NO5S
  • CAS Number : 86661-32-7
  • Molecular Weight : 357.45 g/mol

Structural Features

The compound contains a pyrrolidine ring substituted with tosyl groups, which enhance its reactivity and potential biological interactions. The presence of the tert-butyl group contributes to its lipophilicity, facilitating membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound interacts with key cellular pathways involved in tumor progression. It has been shown to induce apoptosis in cancer cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxic effects superior to those of traditional chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes:

  • Cholinesterase Inhibition : It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This dual inhibition suggests potential therapeutic applications in cognitive disorders.
  • IC50 Values : Various derivatives of pyrrolidine compounds have shown IC50 values in the nanomolar range against AChE, indicating potent inhibitory activity .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in FaDu cells
Enzyme InhibitionInhibits AChE and BuChE
CytotoxicityBetter efficacy than bleomycin

Experimental Findings

StudyMethodologyResults
FaDu Cell LineCytotoxicity AssayIC50 < 10 µM
AChE InhibitionEnzyme Activity AssayIC50 = 5 nM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Tosyl Group Positioning
  • tert-Butyl 2,5-bis((tosyloxy)methyl)pyrrolidine-1-carboxylate ():
    This analog has tosyloxymethyl groups at positions 2 and 4. Its synthesis from a diol precursor via tosylation achieved an 80% yield, indicating favorable reactivity at these positions .

    • Key Difference : The target compound’s 4-position tosyloxy group introduces steric and electronic effects distinct from the 5-position substitution in this analog.
  • (R)-tert-Butyl 3-(Tosyloxy)Pyrrolidine-1-Carboxylate ():
    With a single tosyloxy group at position 3, this compound (similarity score 0.94) highlights the impact of substitution patterns on molecular conformation and reactivity .

Heterocyclic Core Modifications

Key Observations :

  • Higher yields (e.g., 80–92%) are achieved with mesyl or tosyl groups at less sterically hindered positions (e.g., 2,5-pyrrolidine vs. 4-pyrrolidine).
  • Bulky substituents (e.g., benzyloxyethyl in ) reduce yields due to steric effects during purification .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s dual tosyl groups increase its molecular weight (~570 g/mol estimated) compared to mono-tosylated analogs (e.g., 355 g/mol for ’s compound) .
  • Stability : Tosyl groups act as leaving groups, making the compound reactive under basic or nucleophilic conditions. ’s mesylated analog (92% yield) may exhibit faster hydrolysis kinetics than tosylated derivatives due to mesyl’s stronger electron-withdrawing effects .

Q & A

Q. How should researchers address discrepancies in NMR data across synthetic batches?

  • Methodological Answer :
  • Deuterated Solvent Effects : Re-run spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • Impurity Profiling : Compare with literature spectra (e.g., SDBS or SciFinder) to assign unexpected peaks to residual solvents or by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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